1-Benzyl-3-iodopiperidin-2-one
Overview
Description
1-Benzyl-3-iodopiperidin-2-one is a chemical compound with the molecular formula C12H14INO . It is a type of piperidine derivative , which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidin-2-one ring substituted at the 1-position with a benzyl group and at the 3-position with an iodine atom . The exact molecular structure can be obtained from a detailed chemical analysis or spectroscopic methods.Scientific Research Applications
Benzylation of Alcohols
1-Benzyl-3-iodopiperidin-2-one can be utilized in the benzylation of alcohols. A study by Poon and Dudley (2006) on a similar benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, demonstrated its efficacy in converting alcohols to benzyl ethers with good to excellent yield. This process is significant for its application in the synthesis of ethers, which are valuable in various chemical industries and pharmaceutical applications (Poon & Dudley, 2006).
Electrophilic Chlorination of Arenes and Heterocycles
The compound also finds application in the electrophilic chlorination of arenes and heterocycles. Research by Wang et al. (2016) using a similar iodine reagent, 1-chloro-1,2-benziodoxol-3-one, showcased its capability in chlorinating nitrogen-containing heterocycles and selected classes of arenes, including pharmaceuticals. This reagent's stability and ease of preparation make it suitable for industrial-scale applications (Wang et al., 2016).
Alcohol Oxidation
This compound may also be relevant in alcohol oxidation processes. Li and Zhang (2009) developed a TEMPO-catalyzed alcohol oxidation system using a recyclable 1-chloro-1,2-benziodoxol-3(1H)-one. The method efficiently oxidizes various alcohols to carbonyl compounds, demonstrating the compound's potential in organic synthesis and industrial applications (Li & Zhang, 2009).
Synthesis of Arylpiperidines
Another application of this compound is in the synthesis of arylpiperidines. A study by Morrill and Mani (2007) utilized a benzyl-unsaturated piperidinyl silane derivative for palladium-catalyzed cross-coupling reactions, creating 3,4-unsaturated arylpiperidines. Such reactions are crucial for the synthesis of compounds used in pharmaceuticals and material science (Morrill & Mani, 2007).
Properties
IUPAC Name |
1-benzyl-3-iodopiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLHRLFHNZXNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443550 | |
Record name | 1-benzyl-3-iodopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305839-54-7 | |
Record name | 1-benzyl-3-iodopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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